molecular formula C21H15N3O2 B14711404 2-(3-Nitrobenzyl)-3-phenylquinoxaline CAS No. 18039-40-2

2-(3-Nitrobenzyl)-3-phenylquinoxaline

Cat. No.: B14711404
CAS No.: 18039-40-2
M. Wt: 341.4 g/mol
InChI Key: OVBYMHWXDMKPBS-UHFFFAOYSA-N
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Description

2-(3-Nitrobenzyl)-3-phenylquinoxaline is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of the nitrobenzyl and phenyl groups in the structure of this compound makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrobenzyl)-3-phenylquinoxaline typically involves a multi-step process. One common method starts with the nitration of benzyl chloride to form 3-nitrobenzyl chloride. This intermediate is then reacted with 3-phenylquinoxaline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrobenzyl)-3-phenylquinoxaline undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl and phenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include amino derivatives, halogenated compounds, and other substituted quinoxalines

Scientific Research Applications

2-(3-Nitrobenzyl)-3-phenylquinoxaline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Nitrobenzyl)-3-phenylquinoxaline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Nitrobenzyl)-3-phenylquinoxaline include:

  • 2-(3-Nitrobenzyl)-3-methylquinoxaline
  • 2-(3-Nitrobenzyl)-3-ethylquinoxaline
  • 2-(3-Nitrobenzyl)-3-phenylpyridine

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the properties of the nitrobenzyl and phenyl groups with the quinoxaline core. This combination results in unique chemical and biological properties that make it a valuable compound for research and industrial applications .

Properties

CAS No.

18039-40-2

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

2-[(3-nitrophenyl)methyl]-3-phenylquinoxaline

InChI

InChI=1S/C21H15N3O2/c25-24(26)17-10-6-7-15(13-17)14-20-21(16-8-2-1-3-9-16)23-19-12-5-4-11-18(19)22-20/h1-13H,14H2

InChI Key

OVBYMHWXDMKPBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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